1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines It is characterized by the presence of an ethyl group at the first position and a methoxy group at the seventh position on the tetrahydroquinoline ring
Mechanism of Action
Tetrahydroquinolines are an important structural motif of various natural products and therapeutic lead compounds . They can act as precursors for various alkaloids displaying multifarious biological activities .
The synthesis of tetrahydroquinolines has been a subject of considerable research interest, with various new and environmentally friendly methods being developed . The synthesis often involves multicomponent reactions, which improve the atom economy, selectivity, and yield of the product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of 1-ethyl-7-methoxyquinoline using hydrogenation catalysts. The reaction conditions often include the use of palladium on carbon (Pd/C) as a catalyst and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.
Scientific Research Applications
1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another tetrahydroquinoline derivative with different substituents.
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: A structurally similar compound with different substituents at the first and second positions.
Uniqueness
1-Ethyl-7-methoxy-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-ethyl-7-methoxy-3,4-dihydro-2H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-13-8-4-5-10-6-7-11(14-2)9-12(10)13/h6-7,9H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTVDFNJBCVQDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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